7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile is a complex organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 6th position, and a nitrile group at the 4th position of the indene ring system. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2,3-dihydro-1H-indene-4-carbonitrile followed by the introduction of the amino group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The amino group can be introduced through nucleophilic substitution using ammonia or an amine under basic conditions .
Chemical Reactions Analysis
7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form amide or imine derivatives.
Scientific Research Applications
7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The amino and bromine groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile include:
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: Lacks the amino group, making it less versatile in certain chemical reactions.
7-Amino-2,3-dihydro-1H-indene-4-carbonitrile: Lacks the bromine atom, which affects its reactivity and binding properties.
7-Amino-6-chloro-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
7-amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-6(5-12)7-2-1-3-8(7)10(9)13/h4H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZLBNIGUZINDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2C#N)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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